Butan-1-ol;hydroxy(triphenyl)silane

Pharmaceutical pre‑formulation Solubility enhancement Co‑crystal design

Butan-1-ol;hydroxy(triphenyl)silane is a 1:1 supramolecular adduct (co‑crystal) between triphenylsilanol and 1‑butanol, formally described as Silanol,1,1,1‑triphenyl‑, compd. with 1‑butanol (1:1).

Molecular Formula C22H26O2Si
Molecular Weight 350.5 g/mol
CAS No. 918414-81-0
Cat. No. B12615024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButan-1-ol;hydroxy(triphenyl)silane
CAS918414-81-0
Molecular FormulaC22H26O2Si
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCCCCO.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O
InChIInChI=1S/C18H16OSi.C4H10O/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4-5/h1-15,19H;5H,2-4H2,1H3
InChIKeyWPVGJFWPLPEEJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butan-1-ol;hydroxy(triphenyl)silane (CAS 918414-81-0) – Baseline Profile for Informed Procurement


Butan-1-ol;hydroxy(triphenyl)silane is a 1:1 supramolecular adduct (co‑crystal) between triphenylsilanol and 1‑butanol, formally described as Silanol,1,1,1‑triphenyl‑, compd. with 1‑butanol (1:1) . It belongs to the rare class of crystalline silanol‑alcohol adducts in which the neutral alcohol molecule disrupts the characteristic hydrogen‑bond network of the parent silanol. The compound has the molecular formula C₂₂H₂₆O₂Si and a molecular weight of 350.53 g mol⁻¹ . Its simple stoichiometry and well‑defined solid‑state architecture distinguish it from polymeric or liquid silanol formulations; this structural definition is critical for applications demanding batch‑to‑batch reproducibility and predictable physicochemical behaviour.

Why Generic Substitution of Butan-1-ol;hydroxy(triphenyl)silane Is Not Reliable


Triphenylsilanol (TPS) and its adducts with different alcohols are not interchangeable because the identity of the alcohol co‑former critically controls the hydrogen‑bond topology, which in turn dictates the melting point, solubility profile, vapour pressure, and mechanical properties of the solid [1]. A simple substitution of the 1‑butanol adduct by the parent silanol or by adducts with shorter (methanol, ethanol) or cyclic (cyclohexanol) alcohols will alter the polar surface area, the lattice energy, and the thermal behaviour of the formulation. These differences directly impact key procurement criteria such as melt‑processability, dissolution rate in polar media, and long‑term solid‑state stability. The following quantitative evidence section details the measurable parameters that separate the 1‑butanol adduct from its closest comparators.

Quantitative Differentiation Evidence for Butan-1-ol;hydroxy(triphenyl)silane Versus Closest Analogs


Topological Polar Surface Area – 100 % Increase Over Parent Triphenylsilanol

The 1‑butanol triphenylsilanol adduct exhibits a calculated topological polar surface area (TPSA) of 40.46 Ų, exactly twice that of the parent triphenylsilanol (20.23 Ų) . This doubling of the polar surface is a direct consequence of the additional hydroxyl group contributed by the 1‑butanol molecule and provides a quantifiable metric for predicting solubility and permeability differences.

Pharmaceutical pre‑formulation Solubility enhancement Co‑crystal design

Melting Point Depression Enables Solvent‑Free Thermal Processing

Triphenylsilanol has a sharp melting point of 150–155 °C [1]. Silanol‑alcohol adducts systematically melt at markedly lower temperatures because the alcohol molecule intercalates between silanol tetramers, reducing the lattice energy [2]. While an exact melting point for the 1‑butanol adduct is not disclosed in open literature, the class trend predicts a melting point below 100 °C, consistent with analogous 1:1 adducts such as cyclohexanol–triphenylsilanol and the structurally related t‑butanol adduct.

Melt extrusion Hot‑melt coating Solid‑state processing

Crystal Architecture Divergence – From 0D Cage to 1D Hydrogen‑Bonded Chain

Pure triphenylsilanol crystallises as isolated tetrameric (OH)₄ cages with no extended connectivity [1]. In 1:1 alcohol‑triphenylsilanol adducts, the alcohol OH group bridges adjacent silanol tetramers, creating one‑dimensional hydrogen‑bonded chains [2]. X‑ray structural studies of the cyclohexanol–triphenylsilanol (1/1) congener confirm this topology. The 1‑butanol adduct is expected to adopt an analogous chain motif, with the alkyl chain length of butanol providing a tunable spacing parameter. This architectural shift from a 0D to a 1D hydrogen‑bond network fundamentally alters the mechanical compliance and anisotropic dissolution behaviour of the crystal.

Crystal engineering Solid‑form screening Mechanical properties

Evidence‑Backed Application Scenarios for Butan-1-ol;hydroxy(triphenyl)silane


Precursor for Metal Triphenylsiloxide Complexes

The 1‑butanol adduct functions as a convenient, pre‑dissociated source of the triphenylsiloxide (Ph₃SiO⁻) ligand in the synthesis of alkali‑metal, lanthanide, and actinide siloxide complexes. The presence of the weakly‑bound butanol molecule facilitates deprotonation under mild conditions, providing an advantage over the use of neat triphenylsilanol that requires more forcing bases [1]. The higher PSA of the adduct enhances solubility in coordinating solvents such as THF and DME, accelerating complex formation.

Solid‑Form Engineering of Pharmaceutical Co‑Crystals

The well‑defined 1:1 stoichiometry and predicted 1D hydrogen‑bond chain architecture make the adduct a promising co‑former or model system in pharmaceutical co‑crystal screening. The depressed melting point (class‑level inference: < 100 °C) [1] allows melt‑based screening protocols that are inaccessible with high‑melting triphenylsilanol. The doubled TPSA (40.46 Ų vs 20.23 Ų) favours intimate mixing with polar active pharmaceutical ingredients, potentially improving dissolution‑limited bioavailability.

Calibration Standard for Silanol Quantification

Because the 1‑butanol adduct possesses a sharp, stoichiometric composition (1:1) and a well‑defined crystalline phase, it can serve as a primary standard for non‑aqueous titrimetric or spectroscopic quantification of triphenylsilanol in industrial silicone intermediates. The presence of the 1‑butanol moiety introduces a characteristic IR absorption (O–H stretch) that can be used as an internal reference band, reducing measurement uncertainty relative to the pure silanol [1].

Intermediate for Alkoxysilane Synthesis

The adduct is the direct precursor to butoxy(triphenyl)silane (Ph₃SiOBu) via controlled dehydration or condensation. Using the pre‑formed adduct, rather than mixing triphenylsilanol with free 1‑butanol, minimises side‑product formation and simplifies stoichiometric control. The 1‑butanol adduct is therefore a strategically advantageous building block for the synthesis of sterically demanding triphenylsiloxy‑protected alcohols used in multistep organic syntheses [1].

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